![molecular formula C37H43N2NaO10S2 B12287472 5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

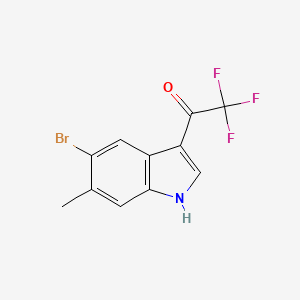

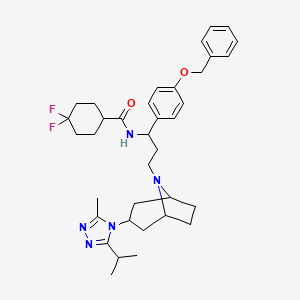

5-Carboxy-2-[7-[5-Carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Mononatriumsalz ist eine komplexe organische Verbindung, die für ihre Fluoreszenzeigenschaften bekannt ist. Aufgrund seiner Fähigkeit als fluoreszierende Sonde zu fungieren, findet es breite Anwendung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und Biologie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Carboxy-2-[7-[5-Carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Mononatriumsalz erfolgt in mehreren Schritten. Der Prozess beginnt typischerweise mit der Herstellung der Indolderivate, gefolgt von der Einführung der Carboxy- und Sulfobutylgruppen. Die Reaktionsbedingungen erfordern häufig den Einsatz starker Säuren oder Basen, hoher Temperaturen und längerer Reaktionszeiten, um eine vollständige Umwandlung der Ausgangsmaterialien zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld erfolgt die Produktion dieser Verbindung im großen Maßstab unter Verwendung großer Reaktoren und Durchflussanlagen. Der Einsatz automatisierter Systeme sorgt für eine präzise Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Anschließend wird die Verbindung durch Techniken wie Kristallisation, Chromatographie oder Umkristallisation gereinigt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt involves multiple steps. The process typically starts with the preparation of the indole derivatives, followed by the introduction of the carboxy and sulfobutyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as crystallization, chromatography, or recrystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Carboxy-2-[7-[5-Carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Mononatriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zu Veränderungen der Fluoreszenzeigenschaften führt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und die Reaktivität und Anwendungen der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind starke Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, bestimmte pH-Werte und die Verwendung von Lösungsmitteln wie Methanol oder Dimethylsulfoxid.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu carboxylierten Derivaten führen, während die Reduktion zu hydroxylierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

5-Carboxy-2-[7-[5-Carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Mononatriumsalz wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung umfangreich eingesetzt:

Chemie: Es dient als fluoreszierende Sonde zum Nachweis von reaktiven Sauerstoffspezies (ROS) und anderen Analyten.

Biologie: Die Verbindung wird in Zellbildgebungs- und Verfolgungsstudien verwendet, da sie Zellmembranen durchdringen und unter bestimmten Bedingungen fluoreszieren kann.

Medizin: Sie wird in diagnostischen Tests und therapeutischen Forschungsarbeiten eingesetzt, insbesondere bei der Untersuchung von oxidativem Stress und damit verbundenen Krankheiten.

Industrie: Die Verbindung wird bei der Entwicklung von Fluoreszenzfarbstoffen und Sensoren für verschiedene Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Carboxy-2-[7-[5-Carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Mononatriumsalz beruht auf seiner Fähigkeit, bei Wechselwirkung mit bestimmten Molekülen oder Bedingungen zu fluoreszieren. Die molekulare Struktur der Verbindung ermöglicht es ihr, Licht bei bestimmten Wellenlängen zu absorbieren und Licht bei anderen Wellenlängen zu emittieren, was sie als fluoreszierende Sonde nützlich macht. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Wechselwirkungen mit ROS und anderen reaktiven Spezies, die zu Veränderungen der Fluoreszenzintensität führen.

Wissenschaftliche Forschungsanwendungen

5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a fluorescent probe for detecting reactive oxygen species (ROS) and other analytes.

Biology: The compound is used in cell imaging and tracking studies, as it can penetrate cell membranes and fluoresce under specific conditions.

Medicine: It is employed in diagnostic assays and therapeutic research, particularly in studying oxidative stress and related diseases.

Industry: The compound is used in the development of fluorescent dyes and sensors for various applications.

Wirkmechanismus

The mechanism of action of 5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt involves its ability to fluoresce upon interaction with specific molecules or conditions. The compound’s molecular structure allows it to absorb light at certain wavelengths and emit light at different wavelengths, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with ROS and other reactive species, leading to changes in fluorescence intensity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5(6)-Carboxy-2′,7′-Dichlorfluorescein Diacetat: Eine weitere fluoreszierende Sonde, die zum Nachweis von ROS verwendet wird.

2′,7′-Dichlorfluorescein Diacetat: Eine Verbindung mit ähnlichen Anwendungen in fluoreszenzbasierten Assays.

5(6)-Carboxyfluorescein Diacetat: Wird in Zellbildgebungs- und Verfolgungsstudien eingesetzt.

Einzigartigkeit

5-Carboxy-2-[7-[5-Carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Mononatriumsalz zeichnet sich durch seine spezifischen Strukturmerkmale aus, die seine Fluoreszenzeigenschaften verbessern und seine Fähigkeit, Zellmembranen zu durchdringen, erhöhen. Diese Eigenschaften machen es besonders wertvoll für Anwendungen, die eine hohe Empfindlichkeit und Spezifität erfordern.

Eigenschaften

Molekularformel |

C37H43N2NaO10S2 |

|---|---|

Molekulargewicht |

762.9 g/mol |

IUPAC-Name |

sodium;4-[(2Z)-5-carboxy-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C37H44N2O10S2.Na/c1-36(2)28-24-26(34(40)41)16-18-30(28)38(20-10-12-22-50(44,45)46)32(36)14-8-6-5-7-9-15-33-37(3,4)29-25-27(35(42)43)17-19-31(29)39(33)21-11-13-23-51(47,48)49;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |

InChI-Schlüssel |

RKUODBYIZYLIDP-UHFFFAOYSA-M |

Isomerische SMILES |

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)